molecular formula C10H9N5OS B11863359 1H-Purin-2-amine, 6-(2-thienylmethoxy)- CAS No. 162320-37-8

1H-Purin-2-amine, 6-(2-thienylmethoxy)-

Cat. No.: B11863359
CAS No.: 162320-37-8
M. Wt: 247.28 g/mol
InChI Key: WDUFMAVWDXZOMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE can be achieved through various synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Scientific Research Applications

6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE is unique due to its specific structure, which combines a thiophene ring with a purine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

CAS No.

162320-37-8

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

6-(thiophen-2-ylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C10H9N5OS/c11-10-14-8-7(12-5-13-8)9(15-10)16-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,12,13,14,15)

InChI Key

WDUFMAVWDXZOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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